molecular formula C4H9N3 B3059024 2-Pyrrolidinone, hydrazone CAS No. 93755-84-1

2-Pyrrolidinone, hydrazone

Cat. No.: B3059024
CAS No.: 93755-84-1
M. Wt: 99.13 g/mol
InChI Key: AZJIWGMIUQPPCU-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, also known as 2-pyrrolidinone or butyrolactam, is an organic compound consisting of a 5-membered lactam . It is the simplest γ-lactam and is a colorless liquid that is miscible with water and most common organic solvents .


Synthesis Analysis

2-Pyrrolidone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . Hydrazone derivatives have been synthesized from carbohydrazide and the corresponding aldehydes or acetophenones in methanol at 60–70 °C .


Molecular Structure Analysis

The molecular formula of 2-Pyrrolidinone is C4H7NO . It consists of a pyrrolidine ring in which the hydrogens at position 2 are replaced by an oxo group . The lactam arises by the formal intramolecular condensation of the amino and carboxy groups of gamma-aminobutyric acid (GABA) .


Physical And Chemical Properties Analysis

2-Pyrrolidinone has a molecular weight of 85.104 Da . It is a colorless liquid that is miscible with water and most common organic solvents .

Safety and Hazards

2-Pyrrolidinone is an eye irritant and may damage fertility or the unborn child . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist .

Future Directions

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . These compounds have a wide range of pharmacological activities, and there is ongoing research into their potential applications in drug discovery .

Properties

IUPAC Name

3,4-dihydro-2H-pyrrol-5-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c5-7-4-2-1-3-6-4/h1-3,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJIWGMIUQPPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512074
Record name 5-Hydrazinyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93755-84-1
Record name 5-Hydrazinyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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